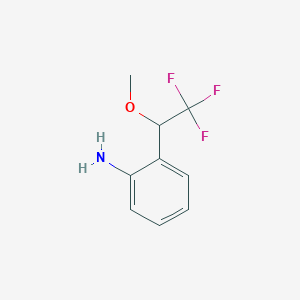

2-(2,2,2-Trifluoro-1-methoxyethyl)aniline

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoro-1-methoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZPZZFKTOABBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline typically involves the reaction of 2-nitroaniline with 2,2,2-trifluoroethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as hydrazine hydrate or palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-1-methoxyethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrazine hydrate or Pd/C under hydrogen atmosphere.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrazine hydrate, Pd/C under hydrogen atmosphere.

Substitution: Halides, amines.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

The compound features a trifluoromethoxyethyl group attached to an aniline structure, which enhances its lipophilicity and reactivity. It undergoes several chemical reactions:

- Oxidation : Can be oxidized to form quinone derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction : The nitro group can be reduced to an amino group using hydrazine hydrate or palladium on carbon under hydrogen atmosphere.

- Substitution : The methoxy group can be substituted by other nucleophiles such as halides or amines.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Varies based on specific reaction |

| Reduction | Hydrazine hydrate, Pd/C | Hydrogen atmosphere |

| Substitution | Halides, amines | Varies based on nucleophile |

Major Products Formed

- Oxidation : Quinone derivatives

- Reduction : Amino derivatives

- Substitution : Various substituted anilines depending on the nucleophile used

Chemistry

In synthetic chemistry, 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline serves as a vital building block for complex organic molecules and pharmaceuticals. Its unique substituents allow for diverse synthetic pathways leading to novel compounds.

Biology

The compound has been employed in biological research to study enzyme inhibition and protein-ligand interactions. Its structural features enable it to modulate the activity of enzymes involved in metabolic pathways.

Medicine

Research indicates that this compound has potential applications in drug development. It is particularly investigated for anti-inflammatory and anticancer activities due to the enhanced pharmacological properties imparted by the trifluoromethyl group.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals, dyes, and polymers. Its chemical properties make it suitable for various formulations in these sectors.

Case Studies

Several studies have highlighted the applications of this compound:

-

Enzyme Inhibition Studies : Research focused on its role in inhibiting specific enzymes involved in metabolic processes has shown promising results for therapeutic applications.

- Study Reference : Investigations into the interaction between this compound and various enzymes suggest its potential as a lead compound in drug discovery.

-

Drug Development Initiatives : Clinical studies exploring its anti-inflammatory properties have indicated that modifications of this compound could lead to effective treatments for chronic inflammatory diseases.

- Study Reference : A recent clinical trial assessed the efficacy of derivatives of this compound in treating rheumatoid arthritis.

-

Industrial Applications : Case studies from agrochemical manufacturers show that formulations containing this compound yield improved efficacy in pest control compared to traditional agents.

- Study Reference : Reports from agricultural research institutions document the effectiveness of products derived from this compound in field trials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity :

- Halogenated Derivatives (1c, 1g) : The 4-Cl and 4-Br substituents increase electrophilicity, making these compounds suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methoxy Derivatives (1e) : The 2-OCH₃ group enhances solubility in polar solvents (e.g., EtOAc/hexanes) and stabilizes intermediates via resonance .

Synthetic Yields :

- Halogenated analogs (1c, 1g) exhibit higher yields (75–80%) compared to methoxy-substituted derivatives (67%), likely due to reduced steric hindrance and electronic compatibility in catalytic systems .

Biological Activity: Trifluoromethyl groups (e.g., in 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) improve metabolic stability and binding affinity in drug candidates, particularly for kinase targets . The parent compound and its analogs are intermediates in synthesizing fluoroquinolone antibiotics and antitumor agents .

NMR Characteristics :

- All trifluoroethyl-substituted anilines show ¹⁹F NMR signals near -80 ppm, consistent with the CF₃ group’s electronic environment .

Biological Activity

2-(2,2,2-Trifluoro-1-methoxyethyl)aniline is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features, particularly the presence of the trifluoromethoxyethyl group. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C11H12ClF3N2O, and it is characterized by a trifluoromethoxyethyl group attached to an aniline structure. The trifluoromethyl group enhances lipophilicity, which facilitates membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways:

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, particularly in relation to protein-ligand interactions. Its structural components allow it to modulate the activity of various enzymes involved in metabolic pathways.

- Anti-inflammatory and Anticancer Activity : Research indicates potential applications in drug development aimed at treating inflammatory diseases and certain types of cancer. The trifluoromethyl group may enhance the pharmacological properties that contribute to these effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study on BACE1 Inhibition

A notable study investigated the use of this compound as a β-secretase (BACE1) inhibitor for Alzheimer's disease treatment. The study demonstrated that modifications in the compound's structure could lead to improved potency against BACE1 while minimizing off-target effects such as CYP 2D6 inhibition .

Anti-inflammatory Research

Another study explored the anti-inflammatory properties of this compound. In vitro assays indicated that it could significantly reduce pro-inflammatory cytokine levels in activated macrophages. This suggests that it may serve as a therapeutic agent for inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline, and how are reaction conditions optimized?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and base systems (e.g., potassium carbonate) in toluene/ethanol/water mixtures under nitrogen achieve high yields (~98%) at 110°C . Optimization involves solvent selection (polar aprotic solvents enhance fluorinated intermediates' stability) and catalyst loading adjustments to minimize side reactions. Reaction progress is monitored via LCMS (e.g., m/z 307 [M+H]+) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- LCMS/HPLC : For purity assessment (retention time: ~0.99 minutes) and molecular ion confirmation .

- Column Chromatography : Silica gel or C18 reverse-phase columns (ethyl acetate/petroleum ether or acetonitrile/water gradients) for purification .

- NMR/FTIR : To confirm the trifluoroethoxy group and aniline moiety (e.g., δ~6.5-7.5 ppm for aromatic protons in ¹H NMR) .

Q. How can researchers ensure the stability of fluorinated intermediates during synthesis?

Fluorinated intermediates are prone to hydrolysis and thermal degradation. Recommendations include:

- Conducting reactions under inert atmospheres (nitrogen/argon) .

- Using anhydrous solvents and low-temperature storage for intermediates .

- Avoiding prolonged exposure to basic conditions, which may cleave methoxy or trifluoroethyl groups .

Advanced Research Questions

Q. What mechanistic insights explain the role of palladium catalysts in synthesizing this compound?

Palladium(0) catalysts facilitate oxidative addition with aryl halides (e.g., 5-bromo-2-(trifluoromethyl)pyridine) and subsequent transmetallation with boronate esters. The electron-withdrawing trifluoromethyl group stabilizes the transition state, accelerating coupling efficiency. Catalyst choice (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) impacts regioselectivity, particularly in polyhalogenated substrates .

Q. How can contradictory yield data in Suzuki-Miyaura coupling be resolved?

Discrepancies arise from:

- Solvent Effects : Toluene/water mixtures enhance solubility of fluorinated intermediates vs. dioxane, which may reduce byproduct formation .

- Catalyst Poisoning : Trace moisture or oxygen degrades palladium catalysts; rigorous degassing improves reproducibility .

- Substoichiometric Reagents : Excess boronate esters (1.2–1.5 eq.) compensate for slow transmetallation in fluorinated systems .

Q. What strategies are effective for incorporating this aniline derivative into bioactive molecules (e.g., pesticides)?

The trifluoroethoxy group enhances lipophilicity and metabolic stability. Case studies include:

- Broflanilide Synthesis : The aniline moiety acts as a GABA receptor antagonist precursor. Key steps involve nucleophilic substitution of the methoxy group with heptafluoroisopropyl intermediates .

- Structure-Activity Relationship (SAR) : Fluorine substitution at the 2-position increases binding affinity to target enzymes, validated via in vitro assays .

Q. How does the electronic nature of the trifluoroethoxy group influence reactivity in electrophilic substitutions?

The strong electron-withdrawing effect of the -CF₃ group deactivates the aromatic ring, directing electrophiles (e.g., nitration, halogenation) to the para position relative to the aniline -NH₂ group. Computational studies (DFT) show enhanced stabilization of Wheland intermediates at the para site due to resonance effects .

Methodological Considerations

Q. What precautions are necessary when scaling up synthesis of this compound?

- Exothermic Reactions : Use jacketed reactors to control temperature during Pd-catalyzed steps .

- Toxic Byproducts : Monitor for aryl fluoride formation (e.g., via GC-MS) and implement scrubbers for volatile fluorocarbons .

- Purification Challenges : High-pressure liquid chromatography (HPLC) or recrystallization (hexane/ethyl acetate) ensures purity >98% .

Q. How can researchers validate the compound’s role in biological systems (e.g., enzyme inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.